molecular formula C21H19NO2 B4404362 4-(benzyloxy)-N-methyl-N-phenylbenzamide

4-(benzyloxy)-N-methyl-N-phenylbenzamide

Cat. No. B4404362
M. Wt: 317.4 g/mol
InChI Key: AWXSIDMWLKTKED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(benzyloxy)-N-methyl-N-phenylbenzamide, also known as BPN or NSC 292264, is a chemical compound that has been studied for its potential use in scientific research. It is a white or off-white powder that is soluble in organic solvents such as ethanol and dichloromethane. BPN is a member of the benzamide class of compounds and has a molecular weight of 329.4 g/mol.

Mechanism of Action

The exact mechanism of action of 4-(benzyloxy)-N-methyl-N-phenylbenzamide is not fully understood, but it is believed to act on sigma receptors in the brain. Sigma receptors are involved in regulating the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are important for mood regulation and other cognitive processes.
Biochemical and physiological effects:
Studies have shown that this compound can have a range of biochemical and physiological effects, depending on the dose and duration of treatment. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its antidepressant and anxiolytic effects. This compound has also been shown to have neuroprotective effects, possibly through its ability to modulate sigma receptors.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(benzyloxy)-N-methyl-N-phenylbenzamide in lab experiments is its high affinity for sigma receptors, which makes it a useful tool for studying the role of these receptors in various physiological processes. However, one limitation is that this compound is not very selective for sigma receptors, meaning that it may also interact with other proteins and receptors in the brain.

Future Directions

There are several potential future directions for research on 4-(benzyloxy)-N-methyl-N-phenylbenzamide. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to have neuroprotective effects, and further research could explore its potential as a therapeutic agent for these diseases. Another area of interest is its potential use in combination with other drugs, such as selective serotonin reuptake inhibitors (SSRIs) or other antidepressants, to enhance their efficacy and reduce side effects. Finally, further research could explore the mechanisms underlying this compound's effects on sigma receptors and other proteins in the brain, which could lead to the development of more selective and effective drugs for treating mood disorders and other neurological conditions.

Scientific Research Applications

4-(benzyloxy)-N-methyl-N-phenylbenzamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for sigma receptors, which are proteins that are involved in regulating neurotransmitter release and neuronal signaling. This compound has also been studied for its potential use in treating depression, anxiety, and other mood disorders.

properties

IUPAC Name

N-methyl-N-phenyl-4-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO2/c1-22(19-10-6-3-7-11-19)21(23)18-12-14-20(15-13-18)24-16-17-8-4-2-5-9-17/h2-15H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXSIDMWLKTKED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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